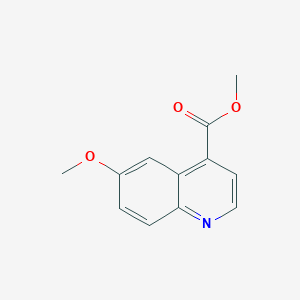

Methyl 6-methoxyquinoline-4-carboxylate

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 6-methoxyquinoline-4-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-15-8-3-4-11-10(7-8)9(5-6-13-11)12(14)16-2/h3-7H,1-2H3 |

InChI Key |

UXVFOFFVXPRWBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Methyl 6-methoxyquinoline-4-carboxylate has garnered attention for its role as a potential pharmacological agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoline have been synthesized and evaluated for their ability to inhibit P-glycoprotein (P-gp), which is known to contribute to multidrug resistance in cancer cells. The synthesized compounds exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing promising results in inhibiting P-gp activity, thus enhancing the efficacy of existing chemotherapeutics .

Table 1: Cytotoxic Activity of Quinoline Derivatives

| Compound | Cell Line Tested | Cytotoxicity (IC50) | P-gp Inhibition |

|---|---|---|---|

| 5a | EPG85-257RDB | Moderate | Yes |

| 5b | EPG85-257P | Low | Yes |

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that can yield high purity compounds suitable for further research. The compound can be synthesized using various methods, including palladium-catalyzed coupling reactions that provide efficient pathways to obtain the desired product.

Synthesis Methodology

A common method involves the reaction of 4-bromo-6-methoxyquinoline with methyl carboxylate under specific conditions, yielding this compound with a reported yield of approximately 55% . This method highlights the importance of optimizing reaction conditions such as temperature and atmosphere to maximize yield.

Table 2: Synthesis Conditions for this compound

| Reaction Component | Amount | Conditions | Yield |

|---|---|---|---|

| 4-Bromo-6-methoxyquinoline | 4 g (16.80 mmol) | Inert atmosphere, 120°C | 55% |

| Triethylamine | 5.11 g (50.50 mmol) | Stir overnight | |

| Palladium catalyst | 4.13 g (5.05 mmol) |

Biological Evaluations

The biological evaluations of this compound derivatives indicate their potential use in treating various diseases beyond cancer, including infectious diseases due to their antibacterial properties.

Antibacterial Activity

Quinoline derivatives have been studied for their antibacterial properties, with some compounds demonstrating effectiveness against resistant strains of bacteria. The mechanism often involves interference with bacterial DNA synthesis or function .

Future Directions and Research Opportunities

Given the promising results from initial studies, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the quinoline structure affect biological activity.

- In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety.

- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Ring

Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylates

Derivatives with aryl groups at the 2-position demonstrate distinct physicochemical and biological properties:

Ester Group Modifications

Methyl vs. Ethyl Esters

- Methyl 6-Methoxyquinoline-4-Carboxylate: Exhibits a sharp IR carbonyl peak at 1721 cm⁻¹ and a melting point of 165–167°C . The methyl ester group confers moderate lipophilicity (logP ~2.5 predicted).

- The 2-oxo-1,2-dihydro modification introduces partial saturation, reducing aromaticity and possibly affecting π-π stacking interactions .

Functional Group Transformations

Carboxylic Acid vs. Ester

- 6-Methoxyquinoline-4-Carboxylic Acid: The free carboxylic acid (CAS similarity score: 0.94 to methyl ester ) has higher aqueous solubility but lower cell permeability. It serves as a precursor for ester derivatives .

- Methyl 6-Methoxy-4-Oxo-1,4-Dihydroquinoline-2-Carboxylate: The 4-oxo group introduces a ketone, altering electronic distribution and hydrogen-bonding capacity. This derivative (CAS: 82633-20-3) shows >98% purity and is used in studies requiring redox-active scaffolds .

Heterocyclic Modifications

Pyrrolo[3,2,1-ij]Quinoline Derivatives

- Methyl 4-Methyl-2-Oxo-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-ij]Quinoline-6-Carboxylate: The fused pyrrolo ring system introduces conformational rigidity and C–H⋯π interactions in the crystal lattice . This structural motif may enhance tubulin-binding activity compared to linear quinolines .

Halogenated Derivatives

- Methyl 2-Acetamidoquinoline-6-Carboxylate: The 2-acetamido group (MW: 244.25 g/mol ) introduces hydrogen-bonding capability, which could improve target engagement in enzyme inhibition assays.

Key Research Findings

- Synthetic Utility: this compound is a versatile intermediate. For example, demethylation with BBr3 yields 6-hydroxyquinoline-4-carboxylic acid, a precursor for radiopharmaceuticals like [¹⁸F]FGlc-FAPI .

- Biological Activity : Derivatives with 2-aryl substitutions (e.g., 6a) show potent P-glycoprotein inhibition (IC₅₀ < 1 μM in some assays), critical for overcoming multidrug resistance in cancer therapy .

- Structural Insights: X-ray crystallography of analogs (e.g., pyrroloquinoline derivatives) reveals intermolecular C–H⋯O hydrogen bonding, influencing crystal packing and solubility .

Preparation Methods

Key Data:

-

Starting material : 4-Bromo-6-methoxyquinoline (CAS 42881-66-3)

-

Catalyst : Pd(dppf)Cl₂ (0.3 equiv)

-

Base : TEA (3.0 equiv)

-

Solvent : Methanol

-

Temperature : 120°C

This method offers moderate efficiency but requires specialized equipment for high-pressure CO handling. The use of a palladium catalyst introduces cost considerations, though the protocol is valuable for late-stage functionalization of quinoline derivatives.

Direct Esterification of 6-Methoxyquinoline-4-Carboxylic Acid

A high-yielding route involves the esterification of 6-methoxyquinoline-4-carboxylic acid using methanol and sulfuric acid. The carboxylic acid is suspended in methanol, and concentrated sulfuric acid is added as a catalyst. Heating the mixture at 60°C for 18 hours achieves near-quantitative conversion to the methyl ester.

Key Data:

-

Starting material : 6-Methoxyquinoline-4-carboxylic acid

-

Catalyst : H₂SO₄ (5 equiv)

-

Solvent : Methanol

-

Temperature : 60°C

This method is notable for its simplicity and scalability. The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester. Post-reaction workup includes neutralization with sodium bicarbonate and extraction with dichloromethane, ensuring high purity without chromatography.

Doebner Reaction with Subsequent Esterification

The Doebner reaction, a classical method for quinoline synthesis, has been adapted to generate this compound. p-Anisidine reacts with pyruvic acid and benzaldehyde derivatives in ethanol under reflux to form 6-methoxyquinoline-4-carboxylic acid, which is subsequently esterified.

Key Data:

-

Starting materials : p-Anisidine, pyruvic acid, benzaldehyde

-

Conditions : Ethanol, reflux (12–24 hours)

-

Esterification : Methanol/H₂SO₄, 60°C

While this two-step process is lengthier, it allows modular construction of the quinoline core. The Doebner reaction’s regioselectivity ensures preferential formation of the 6-methoxy substituent, though competing pathways may require optimization.

Demethylation-Esterification Tandem Process

A unique approach involves the demethylation of 6-methoxyquinoline-4-carboxylate precursors followed by re-esterification. For example, methyl 6-hydroxyquinoline-4-carboxylate (derived from BBr₃-mediated demethylation of the 6-methoxy analogue) can be reprotected with 3-chloropropanol and piperazine derivatives, though this pathway is more relevant to prodrug synthesis.

Key Data:

-

Demethylation agent : BBr₃ (1 M in CH₂Cl₂)

-

Re-esterification : Methyl iodide/K₂CO₃ in DMF

This method is less practical for direct synthesis but highlights the compound’s reactivity in downstream modifications.

Chlorination-Esterification of 4-Oxo Derivatives

A patent describes the chlorination of 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate using phosphoryl chloride (POCl₃) in toluene, followed by esterification with methanol. Although developed for a chloro-substituted analogue, this approach could be adapted for the target compound by omitting the chlorination step.

Key Data:

-

Chlorination agent : POCl₃

-

Solvent : Toluene

-

Temperature : 90–95°C

-

Yield : 94.5% (for methyl 4-chloro-7-methoxyquinoline-6-carboxylate)

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Palladium carbonylation | 55 | Late-stage functionalization | High-pressure CO, costly catalyst |

| Direct esterification | 97 | High yield, simplicity | Requires preformed carboxylic acid |

| Doebner reaction | 70–80 | Modular quinoline synthesis | Multistep, moderate yields |

| Chlorination-esterification | 94.5 | Scalable | Specific to chloro derivatives |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-methoxyquinoline-4-carboxylate, and what factors influence reaction efficiency?

- Methodology : The compound can be synthesized via demethylation of methoxy precursors using BBr₃ in dichloromethane under inert conditions, achieving yields >80% after purification (e.g., column chromatography) . Alternative routes include heterocyclization of substituted anilides under base-catalyzed ester condensation . Key factors include solvent polarity, temperature control (e.g., cooling during BBr₃ addition), and stoichiometric ratios of reagents.

- Data Contradiction : Conflicting reports on reaction efficiency may arise from variations in precursor purity or residual moisture in solvents, which can hydrolyze intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and ester groups).

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with ORTEP-III used for graphical representation . Hydrogen bonding networks (e.g., C=O···H interactions) can be analyzed using graph-set notation .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure or regioselectivity of functionalization?

- Methodology : SHELXD/SHELXE can phase macromolecular crystals, while SHELXL refines small-molecule structures. For example, hydrogen bond donor-acceptor patterns (e.g., between methoxy and carboxylate groups) clarify regioselectivity in derivatives .

- Data Contradiction : Discrepancies in bond lengths or angles may indicate polymorphism or solvent effects. Use R-factor convergence tests in SHELXL to validate refinements .

Q. What strategies optimize regioselective functionalization of the quinoline ring for medicinal chemistry applications?

- Methodology :

- Directing Groups : Methoxy and ester groups direct electrophilic substitution (e.g., nitration at C5/C7 positions).

- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at C4/C6 positions .

- Computational Modeling : DFT calculations predict reactive sites using electron density maps (e.g., Fukui indices) .

- Data Contradiction : Conflicting regioselectivity in derivatives may arise from steric hindrance or competing electronic effects.

Q. How do solvent and temperature conditions impact the stability of this compound during storage?

- Methodology :

- Accelerated Stability Testing : Monitor degradation (e.g., ester hydrolysis) via HPLC under varying pH (2–12) and temperature (25–60°C).

- Crystallization Studies : Polymorph stability is assessed using differential scanning calorimetry (DSC) and powder XRD .

- Data Contradiction : Discrepancies in shelf-life studies may reflect impurities from synthesis (e.g., residual acids accelerating hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.